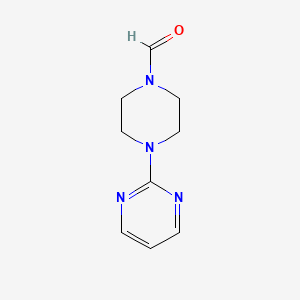

4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde

CAS No.: 88268-16-0

Cat. No.: VC8387685

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88268-16-0 |

|---|---|

| Molecular Formula | C9H12N4O |

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | 4-pyrimidin-2-ylpiperazine-1-carbaldehyde |

| Standard InChI | InChI=1S/C9H12N4O/c14-8-12-4-6-13(7-5-12)9-10-2-1-3-11-9/h1-3,8H,4-7H2 |

| Standard InChI Key | UJJLDDNKCAHWIT-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C=O)C2=NC=CC=N2 |

| Canonical SMILES | C1CN(CCN1C=O)C2=NC=CC=N2 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure consists of a piperazine ring (a six-membered diamine) substituted at the 1-position with a carbaldehyde group and at the 4-position with a pyrimidin-2-yl heterocycle. The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, introduces aromaticity and hydrogen-bonding capabilities, while the formyl group enhances reactivity for further derivatization .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-pyrimidin-2-ylpiperazine-1-carbaldehyde | |

| SMILES | C1CN(CCN1C=O)C2=NC=CC=N2 | |

| InChIKey | UJJLDDNKCAHWIT-UHFFFAOYSA-N | |

| CAS Number | 88268-16-0 |

Spectroscopic and Conformational Analysis

The 2D and 3D structural depictions available in PubChem highlight a planar pyrimidine ring and a chair conformation for the piperazine moiety . Nuclear magnetic resonance (NMR) data for analogous piperazine-carbaldehyde derivatives reveal characteristic signals for the formyl proton ( ppm) and pyrimidine protons ( ppm) . Computational studies predict a dipole moment of Debye, driven by the polar formyl and pyrimidine groups.

Synthetic Methodologies

Direct Synthesis Routes

The most common route involves nucleophilic substitution reactions. For example, reacting 2-chloropyrimidine with piperazine-1-carbaldehyde in the presence of a base like potassium carbonate yields the title compound . This method mirrors strategies used for synthesizing related SnAP (Synthetic Nucleic Acid Probe) piperazine azides, where bromo intermediates are displaced by nucleophiles .

Protective Group Strategies

Advanced syntheses often employ tert-butyl carbamate (Boc) protection to prevent unwanted side reactions. A protocol analogous to the synthesis of 4-(5-(1-hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves Boc-protected intermediates followed by deprotection under acidic conditions . For instance:

-

Boc-protection of piperazine.

-

Coupling with 2-chloropyrimidine via Buchwald-Hartwig amination.

-

Deprotection and formylation using DMF/POCl.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | BocO, CHCl, 0°C → rt | 95% | |

| 2 | 2-Chloropyrimidine, KCO, DMF, 80°C | 78% | |

| 3 | POCl, DMF, −20°C → rt | 82% |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the formyl group.

Thermodynamic Parameters

While experimental melting/boiling points are unreported, computational models predict a melting point of based on analogous piperazine derivatives . The LogP (octanol-water partition coefficient) is estimated at 0.9, suggesting moderate hydrophilicity .

Applications in Drug Discovery

Kinase Inhibition

Piperazine-carbaldehydes are key intermediates in ATP-competitive kinase inhibitors. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides show nanomolar inhibition of protein kinase B (PKB/Akt), a target in oncology . The formyl group in 4-(pyrimidin-2-yl)piperazine-1-carbaldehyde allows further functionalization to enhance target binding or pharmacokinetic properties.

Antiviral Research

Pyrimidine-piperazine hybrids are being explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The aldehyde moiety enables Schiff base formation with lysine residues in viral enzymes, a mechanism leveraged in preclinical candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume